molecular formula C20H22ClF2N5O3 B12355637 N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-pyrazolidin-3-ylpyridine-3-carboxamide

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-pyrazolidin-3-ylpyridine-3-carboxamide

Cat. No.: B12355637
M. Wt: 453.9 g/mol
InChI Key: BNHDAWFIYZYSLH-XPCCGILXSA-N
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Description

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-pyrazolidin-3-ylpyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chloro(difluoro)methoxy group, a hydroxypyrrolidinyl group, and a pyrazolidinylpyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-pyrazolidin-3-ylpyridine-3-carboxamide involves multiple steps. One common method includes the reaction of t-Boc-L-valine with N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide in the presence of DMAP and dichloromethane at room temperature. This is followed by the addition of diisopropyl-carbodiimide and further reaction with trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-pyrazolidin-3-ylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chloro(difluoro)methoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-pyrazolidin-3-ylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-pyrazolidin-3-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-pyrazolidin-3-ylpyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H22ClF2N5O3

Molecular Weight

453.9 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-pyrazolidin-3-ylpyridine-3-carboxamide

InChI

InChI=1S/C20H22ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-4,9-10,14,17,25,27,29H,5-8,11H2,(H,26,30)/t14-,17?/m1/s1

InChI Key

BNHDAWFIYZYSLH-XPCCGILXSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4CCNN4

Canonical SMILES

C1CNNC1C2=C(N=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)N4CCC(C4)O

Origin of Product

United States

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